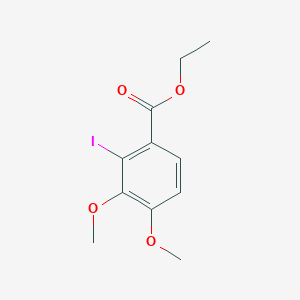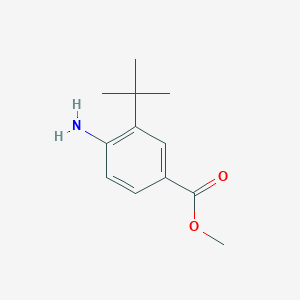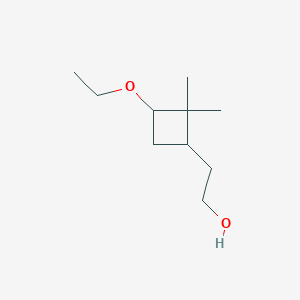
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol: is an organic compound with the molecular formula C10H20O2 It is characterized by a cyclobutyl ring substituted with ethoxy and dimethyl groups, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of a strong acid catalyst to form the ethoxy group. Subsequent reduction of the ketone group yields the desired ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations based on its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclobutyl and ethoxy groups, influencing biological pathways and processes.
Comparación Con Compuestos Similares
- cis-3-Methoxycyclobutylmethanol
- 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
- trans-3-Ethoxy-2,2-dimethylcyclobutanol
- cis-3-Ethoxy-2,2-dimethylcyclobutanol
Comparison: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is unique due to its specific combination of a cyclobutyl ring with ethoxy and ethan-1-ol groups. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the ethoxy group can influence its reactivity and solubility compared to compounds with methoxy or hydroxyl groups.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(3-ethoxy-2,2-dimethylcyclobutyl)ethanol |
InChI |
InChI=1S/C10H20O2/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
BUJKPZFZWAMCRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(C1(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


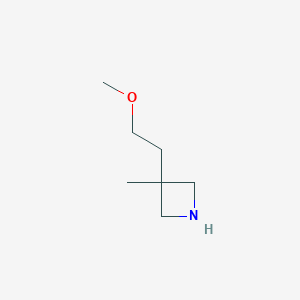
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)

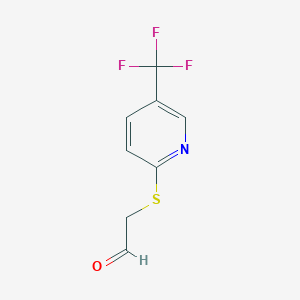
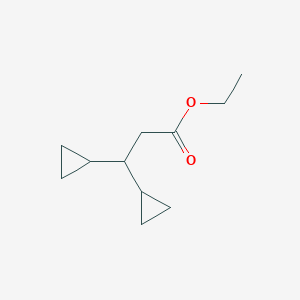
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)


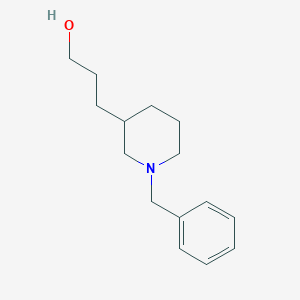
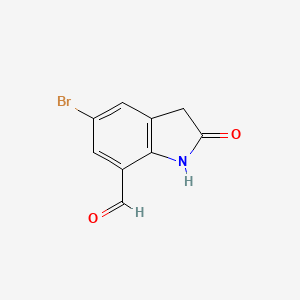
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
